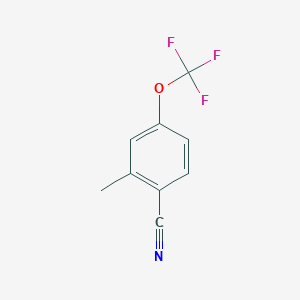

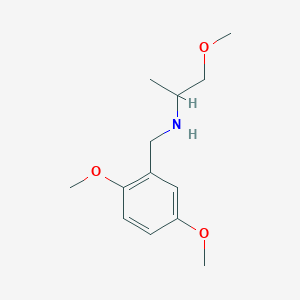

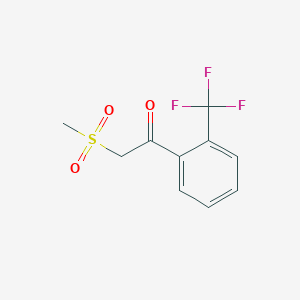

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" is a chemical structure that is related to a class of compounds known for their interaction with the serotonin receptors, particularly the 5-HT2A/C receptors. These compounds have been studied for their potential pharmacological effects, which can range from agonistic to antagonistic activities on these receptors, depending on the nature of their substituents .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone. This intermediate was then converted to the oxime and subsequently hydrogenated to yield the amine, which was then converted to the hydrochloride salt . Similarly, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involved multiple steps, including the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, Vilsmeier-formylation to yield benzaldehydes, condensation with MeNO2 to produce nitroethenyl derivatives, and reduction to obtain the desired (2-phenylethyl)amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2,5-dimethoxyphenyl group, which is crucial for their activity as 5-HT2A/C ligands. The nature of the substituents, particularly at the 4-position, is significant in determining the functional activity of these compounds, with smaller lipophilic substituents typically leading to agonistic properties and larger ones to antagonistic or partial agonistic effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their complex nature and the need for precise control over the reaction conditions. The aldol condensation, catalytic reduction, Vilsmeier-formylation, and reduction with AlH3 are all critical steps that require careful optimization to yield the desired products with the correct structural and stereochemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" are not detailed in the provided papers, related compounds exhibit properties that make them significant as pharmacological agents. For example, the amine hydrochloride synthesized in one study was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its potential use in medical applications . The structural requirements of the substituents are also crucial in determining the lipophilicity and, consequently, the receptor binding affinity and functional activity of these compounds .

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. If the compound is being used in a laboratory setting, it’s important to follow all relevant safety protocols and to handle the compound with care.

Zukünftige Richtungen

The future directions for research involving this compound are not clear from the search results. However, given its potential applications in drug development and organic synthesis, it’s likely that further research will focus on these areas.

Please note that this information is based on limited search results and may not be completely accurate or comprehensive. For more detailed information, you may want to consult a specialist or conduct a more thorough literature search.

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWMVXLQUITBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386010 |

Source

|

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

356093-25-9 |

Source

|

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

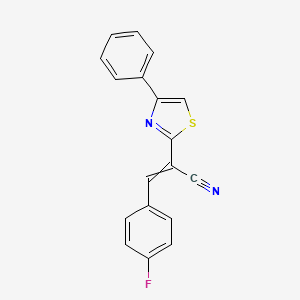

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

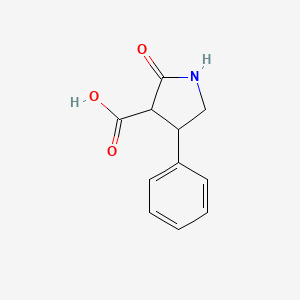

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

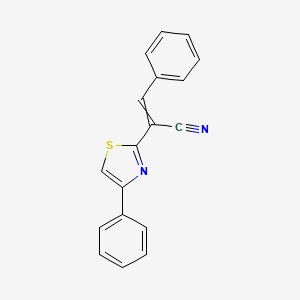

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)